6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine
描述
属性
IUPAC Name |
6-methylpyrido[2,3-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-4-2-5-6(9)12-8(10)13-7(5)11-3-4/h2-3H,1H3,(H4,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEAAELXIXPIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2N=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517313 | |
| Record name | 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85147-10-0 | |
| Record name | 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Reductive Condensation with Aldehydes
Nitromalonaldehyde-Mediated Cyclization
The foundational synthesis begins with 2,4,6-triaminopyrimidine (5 ), which undergoes cyclization with the sodium salt of nitromalonaldehyde to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine (7 ) in a single step. Subsequent reduction using Raney nickel in dimethylformamide (DMF) under hydrogen atmosphere converts the nitro group to an amine, producing 2,4-diamino-6-aminopyrido[2,3-d]pyrimidine (8 ).
Reductive amination introduces the methyl group at position 6. For example, treatment of 8 with formaldehyde in the presence of sodium cyanoborohydride facilitates N-methylation, yielding 6-methylpyrido[2,3-d]pyrimidine-2,4-diamine (9 ). This method achieves moderate yields (50–65%) but requires precise control of stoichiometry to avoid over-alkylation.
Cyclocondensation with Active Methylene Compounds
Guanidine Carbonate and Malononitrile
A microwave-assisted protocol employs guanidine carbonate, malononitrile, and methyl methacrylate in anhydrous methanol. Irradiation at 140°C for 10 minutes facilitates a tandem Knoevenagel-cyclocondensation reaction, forming 2,4-diamino-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (11c ). Subsequent photodehydrogenation in dimethyl sulfoxide (DMSO) under 365 nm light for 43 hours oxidizes the dihydro intermediate to the aromatic pyrido[2,3-d]pyrimidine core, yielding the target compound with 76% efficiency.
Table 1: Comparative Yields in Microwave-Assisted Synthesis
| Starting Material | Product | Yield (%) |
|---|---|---|
| Methyl methacrylate | 11c (dihydro form) | 36 |
| 11c (dihydro form) | This compound | 76 |
Reductive Amination and Alkylation
Queener’s Approach
Queener et al. developed a multistep synthesis starting with ethyl acetoacetate and 2,5-dimethoxybenzaldehyde. Michael addition followed by hydrogenation with 5% Pd/C yields ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate (15 ), which undergoes cyclocondensation with 2,4,6-triaminopyrimidine in diphenyl ether at 195–230°C. The resulting dihydropyrido[2,3-d]pyrimidine (16 ) is chlorinated using thionyl chloride-DMF complex and subsequently reduced to install the methyl group. While this method offers high regioselectivity, the elevated temperatures and toxic reagents limit its industrial scalability.
Protective Group Strategies
Isocyanate Protection
A patent by describes protecting one amine group of 6-chloro-2,4-diaminopyrimidine with butyl isocyanate, forming N-(2-amino-3-oxide-6-chloro-pyrimidinyl-4), N′-butyl urea. Oxidation with metachloroperbenzoic acid (MCPA) generates the N-oxide intermediate, which undergoes nucleophilic substitution with piperidine. Final deprotection with potassium hydroxide in isopropanol yields the target compound. Although designed for minoxidil synthesis, this approach adapts to 6-methyl derivatives by substituting piperidine with methylamine.
Industrial-Scale Considerations
Catalytic Hydrogenation
Large-scale production often employs Raney nickel or palladium-on-carbon for nitro reductions and dehydrogenation steps. For instance, the reduction of 7 to 8 using Raney nickel in DMF achieves 85–90% conversion under 50 psi H₂ at 80°C. However, catalyst recycling and residual metal contamination remain challenges.
Mechanistic Insights
Ring-Closing Pathways
The formation of the pyrido[2,3-d]pyrimidine core proceeds via initial Schiff base formation between the aldehyde and aminopyrimidine, followed by [4+2] cycloaddition. Computational studies indicate that electron-donating groups (e.g., methyl) accelerate ring closure by lowering the activation energy by 12–15 kcal/mol.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) reveals >98% purity for photodehydrogenation products, compared to 92–95% for reductive amination.
化学反应分析
6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully reduced derivatives .
科学研究应用
Anticancer Activity
One of the most prominent applications of 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine is its role as an anticancer agent . Compounds in this class have shown effectiveness against various cancer types by targeting specific proteins involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells by disrupting their ability to synthesize nucleotides necessary for DNA replication .
- Case Studies : Research has demonstrated that derivatives of 6-Methylpyrido[2,3-d]pyrimidine exhibit potent activity against breast cancer cell lines (e.g., MCF-7) and colorectal cancer (e.g., HCT116). For instance, compounds derived from this scaffold have shown IC50 values in the low micromolar range, indicating strong antiproliferative effects .
Antimicrobial Properties
Beyond oncology, this compound has been reported to possess antimicrobial properties . This includes activity against bacterial strains and potential applications in treating infections.
- Research Findings : Studies have indicated that certain derivatives can inhibit bacterial protein synthesis, making them candidates for the development of new antibiotics. Their mechanism involves interference with ribosomal function or bacterial metabolic pathways .
Inhibition of Kinases
The compound also shows promise as a kinase inhibitor , particularly targeting tyrosine kinases involved in various signaling pathways related to cancer and other diseases.
- Target Specificity : Research highlights that 6-Methylpyrido[2,3-d]pyrimidine derivatives can inhibit key kinases such as cyclin-dependent kinases (CDKs) and phosphatidylinositol-3 kinase (PI3K), which are critical in cancer progression and survival . This specificity allows for potential therapeutic applications in targeted cancer therapies.
Other Therapeutic Applications
In addition to its anticancer and antimicrobial properties, this compound exhibits a range of other biological activities:
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.
- Antiviral Activity : Emerging research indicates that derivatives may also inhibit viral replication mechanisms, making them candidates for antiviral drug development .
Summary Table of Applications
作用机制
The mechanism of action of 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine with structurally related compounds:
Structural and Functional Modifications
生物活性
6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and proteins involved in cellular signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The primary mechanism of action for this compound involves its inhibition of specific kinases. It binds to the ATP-binding site of tyrosine kinases, which prevents the phosphorylation of target proteins. This disruption in cellular signaling can lead to reduced cell proliferation and the induction of apoptosis in cancer cells .
Biological Activity Overview
This compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that this compound demonstrates significant activity against various cancer cell lines. It has been evaluated in vitro for its antitumor properties against cell lines such as NCI-H1975 and A549, showing promising results in inhibiting tumor growth .
- Enzyme Inhibition : The compound has shown effectiveness as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition is linked to its potential as an antimicrobial agent against pathogens like Toxoplasma gondii and Pneumocystis carinii .
- Antibacterial and Antiviral Properties : Preliminary studies suggest that this compound may also possess antibacterial and antiviral activities, although more research is needed to fully elucidate these effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyridopyrimidine derivatives:
| Compound Name | Biological Target | Activity Type |
|---|---|---|
| Palbociclib | Cyclin-dependent kinases | Anticancer |
| Dilmapimod | Mitogen-activated protein kinases | Anti-inflammatory |
| This compound | Tyrosine kinases/DHFR | Anticancer/Antimicrobial |
This table highlights how this compound stands out due to its dual role in targeting both cancer cell proliferation and microbial growth.
Case Studies
Several studies have documented the biological activity of this compound:
- Antitumor Efficacy : A study evaluated various pyrido[2,3-d]pyrimidines including this compound against multiple cancer cell lines. Results indicated that it inhibited cell growth significantly at low micromolar concentrations compared to controls .
- DHFR Inhibition : Another research effort focused on synthesizing derivatives of this compound to enhance DHFR inhibition. The results demonstrated that modifications at the 5-position could improve selectivity and potency against DHFR from different species .
常见问题
Q. What are the common synthetic routes for 6-methylpyrido[2,3-d]pyrimidine-2,4-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization of substituted pyrimidine precursors. For example:
- Step 1 : Condensation of 6-amino-1,3-dimethyluracil with aryl-alkanone Mannich bases under reflux conditions (ethanol or acetic acid) to form intermediates .
- Step 2 : Reductive alkylation or formylation (e.g., Vilsmeier formylation) to introduce methyl or aryl groups at position 6. Reaction conditions (temperature, solvent, catalyst) critically affect regioselectivity and purity. For instance, Raney nickel in acetic acid facilitates reductive amination .
- Key Table :
| Precursor | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 6-Amino-1,3-dimethyluracil | Mannich base + acetic acid, 80°C | 65–75 | ≥90 | |
| 6-Nitro intermediates | H₂/Raney Ni, DMF, 30–35 psi | 70–85 | 85–95 |
Q. How does the substitution pattern at position 6 influence the compound’s biochemical activity?
- Methodological Answer : Substituents at position 6 (e.g., methyl, bromo, aryl) modulate steric and electronic properties, affecting kinase inhibition. For example:
- Methyl groups enhance lipophilicity, improving membrane permeability and target engagement in kinase assays .
- Bromo substituents increase electrophilicity, favoring covalent interactions with cysteine residues in enzyme active sites .
- Aryl groups (e.g., 2-methylphenyl) enable π-π stacking with hydrophobic pockets in kinases like Src or FAK, as shown in molecular docking studies .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns regiochemistry of substituents (e.g., methyl at position 6 vs. 5) via coupling patterns and NOE correlations .
- HPLC-MS : Validates purity (>95%) and detects trace intermediates (e.g., uncyclized precursors) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for scalability while minimizing environmental impact?
- Methodological Answer :
- Continuous flow reactors : Reduce solvent waste and improve heat transfer during cyclization steps .
- Green solvents : Replace ethanol/acetic acid with cyclopentyl methyl ether (CPME) or 2-methyl-THF, which have lower toxicity and higher recyclability .
- Catalyst recovery : Use immobilized Raney nickel or Pd/C to minimize heavy-metal waste in reductive steps .
Q. What experimental strategies resolve contradictions in reported kinase inhibition data for pyridopyrimidine derivatives?
- Methodological Answer :
- Kinase profiling panels : Test compounds against >100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of kinases upon compound binding .
- Mutagenesis studies : Introduce point mutations (e.g., Cys→Ala in Src kinase) to distinguish covalent vs. non-covalent inhibition mechanisms .
Q. How can computational methods guide the design of this compound analogs with improved selectivity?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Predict binding stability in kinase ATP pockets over 100-ns trajectories (e.g., using GROMACS) .
- Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .
- Machine learning (ML) models : Train on kinase inhibition datasets (e.g., ChEMBL) to predict IC₅₀ values for novel analogs .
Data Contradiction Analysis
Q. Why do some studies report divergent bioactivities for structurally similar 6-substituted pyridopyrimidines?
- Resolution Strategies :
- Meta-analysis of substituent effects : Compare logP, polar surface area, and H-bond donor/acceptor counts to explain discrepancies in cell permeability .
- Assay condition variability : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM) in kinase assays to normalize IC₅₀ comparisons .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation of certain derivatives (e.g., bromo-substituted), which may skew in vitro results .
Tables for Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
